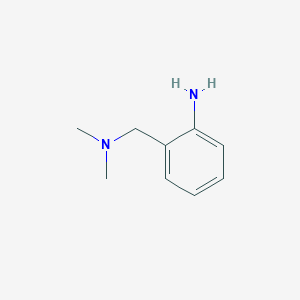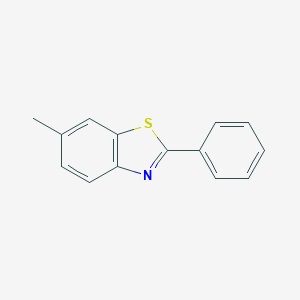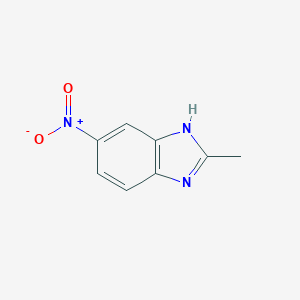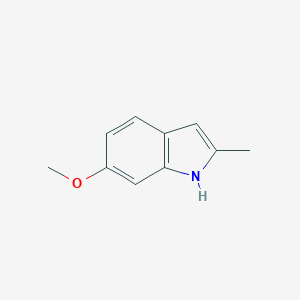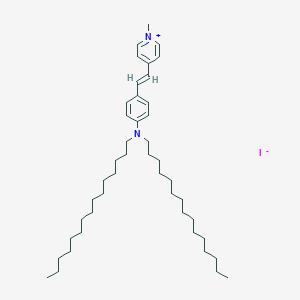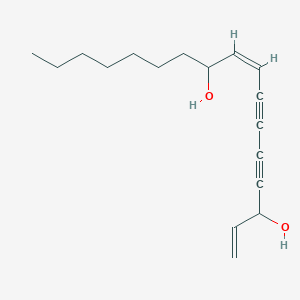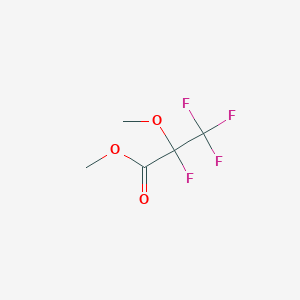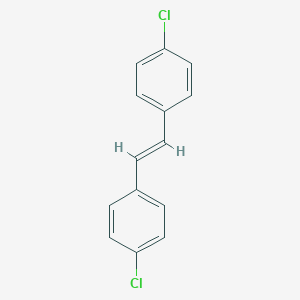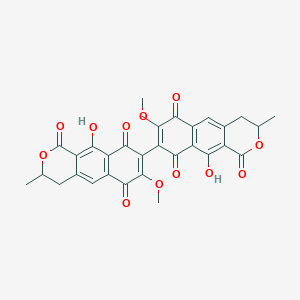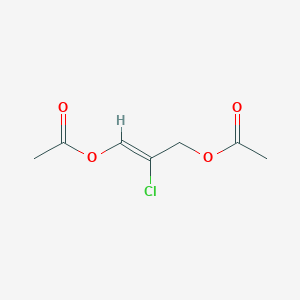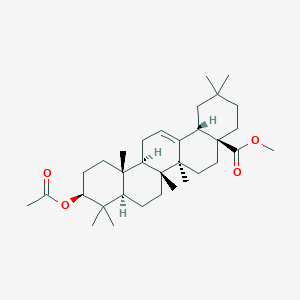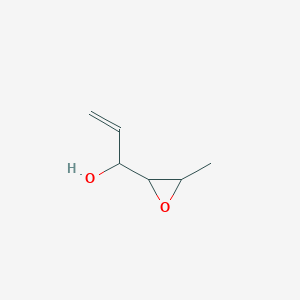
1-(3-Methyloxiran-2-yl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyloxiran-2-yl)prop-2-en-1-ol, also known as allyl glycidyl ether, is a chemical compound that is commonly used in scientific research applications. This compound has a unique structure that makes it useful in a variety of different experiments, particularly those related to biochemistry and physiology. In
Scientific Research Applications
Allyl glycidyl ether is commonly used in scientific research applications, particularly those related to biochemistry and physiology. This compound is often used as a cross-linking agent in the synthesis of polymers and resins. It is also used as a reactive diluent in the formulation of adhesives and coatings. Additionally, 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether is used in the synthesis of surfactants and other specialty chemicals.
Mechanism Of Action
The mechanism of action of 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether is not well understood. However, it is believed that this compound acts as a reactive electrophile, which can form covalent bonds with nucleophilic groups in proteins and other biomolecules. This reactivity makes 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether useful in a variety of different experiments, particularly those related to protein modification and cross-linking.
Biochemical And Physiological Effects
Allyl glycidyl ether has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. Additionally, 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether is its reactivity. This compound can form covalent bonds with a variety of different biomolecules, which makes it useful in a variety of different experiments. Additionally, 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether is relatively easy to synthesize and is readily available from commercial suppliers. However, there are also limitations to the use of 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether in lab experiments. For example, this compound can be toxic and should be handled with care. Additionally, the reactivity of 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether can make it difficult to control the extent of modification or cross-linking in experiments.
Future Directions
There are many potential future directions for research on 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether. One area of interest is the development of new methods for the synthesis of this compound. Additionally, there is a need for further investigation into the mechanism of action of 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether, particularly with regard to its effects on protein modification and cross-linking. Finally, there is a need for further research into the potential applications of 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether in the treatment of diseases, particularly those related to inflammation.
Synthesis Methods
Allyl glycidyl ether can be synthesized through the reaction of 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol alcohol with epichlorohydrin. The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide, and a solvent, such as toluene. The resulting product is then purified through distillation or chromatography to obtain pure 1-(3-Methyloxiran-2-yl)prop-2-en-1-ol glycidyl ether.
properties
CAS RN |
128742-87-0 |
|---|---|
Product Name |
1-(3-Methyloxiran-2-yl)prop-2-en-1-ol |
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
1-(3-methyloxiran-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C6H10O2/c1-3-5(7)6-4(2)8-6/h3-7H,1H2,2H3 |
InChI Key |
IOXISIMWGMDHGT-UHFFFAOYSA-N |
SMILES |
CC1C(O1)C(C=C)O |
Canonical SMILES |
CC1C(O1)C(C=C)O |
synonyms |
Oxiranemethanol, -alpha--ethenyl-3-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



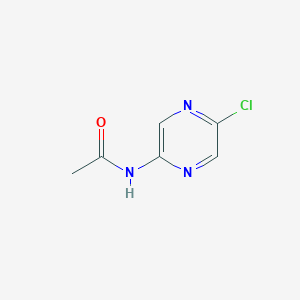
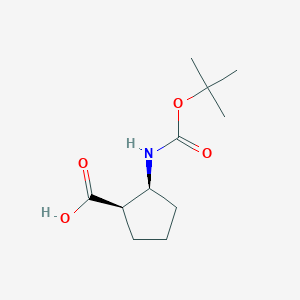
![N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide](/img/structure/B158369.png)
